2-acetyl-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-acetyl-6-methylpyrimidin-4(3H)-one is a heterocyclic organic compound with a pyrimidine ring structure It is characterized by the presence of an acetyl group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-6-methylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The acetyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-one derivatives, while substitution reactions can introduce new functional groups at the 2- or 6-positions.
Scientific Research Applications
2-acetyl-6-methylpyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-acetyl-6-methylpyrimidin-4(3H)-one depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-acetylpyrimidin-4(3H)-one: Lacks the methyl group at the 6-position.
6-methylpyrimidin-4(3H)-one: Lacks the acetyl group at the 2-position.
2,6-dimethylpyrimidin-4(3H)-one: Has an additional methyl group at the 2-position instead of an acetyl group.
Uniqueness
2-acetyl-6-methylpyrimidin-4(3H)-one is unique due to the presence of both the acetyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H8N2O2 |
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Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-acetyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H8N2O2/c1-4-3-6(11)9-7(8-4)5(2)10/h3H,1-2H3,(H,8,9,11) |
InChI Key |
PGRFPMOINIOUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C(=O)C |
Origin of Product |
United States |
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